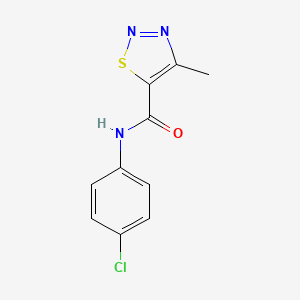

N-(4-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(4-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (Molecular Formula: C₁₀H₈ClN₃OS; Molecular Weight: 253.71 g/mol) is a thiadiazole derivative characterized by a 4-methyl-substituted 1,2,3-thiadiazole core linked to a 4-chlorophenyl group via a carboxamide bridge . This compound, also known as BTP2 or Pyr2 in pharmacological studies, has garnered attention for its role as a store-operated calcium entry (SOCE) inhibitor . It modulates ion channels such as TRPM4 and TRPC3/5, making it a tool compound in cardiovascular and oncological research . Its synthesis typically involves coupling 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with 4-chloroaniline, yielding an 87% product as a pale yellow oil .

Properties

IUPAC Name |

N-(4-chlorophenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3OS/c1-6-9(16-14-13-6)10(15)12-8-4-2-7(11)3-5-8/h2-5H,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTALIUQMLMIPSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀ClN₃OS, with a molecular weight of 267.74 g/mol. The compound features a thiadiazole ring fused with a carboxamide group and a chlorobenzyl substituent, enhancing its lipophilicity and interaction with biological targets.

Biological Activities

This compound exhibits significant biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of thiadiazoles can induce apoptosis in cancer cells. For example, compounds derived from the 1,3,4-thiadiazole scaffold demonstrated cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism involves cell cycle arrest and increased apoptotic markers such as the Bax/Bcl-2 ratio and caspase 9 levels .

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains. In vitro studies revealed minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL for certain derivatives, indicating strong antimicrobial activity .

- Antiviral Activity : Research indicates that thiadiazole derivatives possess antiviral properties. For instance, certain compounds have been evaluated for their ability to inhibit the Tobacco Mosaic Virus (TMV), showcasing their potential in virology .

The mechanism by which this compound exerts its biological effects largely involves:

- Enzyme Inhibition : The compound can bind to active sites of specific enzymes involved in disease progression. The chlorophenyl group enhances binding affinity to hydrophobic pockets in proteins.

- Induction of Apoptosis : In cancer cells, the compound's ability to alter the Bax/Bcl-2 ratio leads to programmed cell death through apoptosis pathways .

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors like 4-chlorobenzoic acid and thiosemicarbazide. Various synthetic routes have been optimized for high yield and purity using methodologies such as continuous flow reactors .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various biological assays:

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a thiadiazole carboxamide derivative used as a plant disease controller . Research indicates its effectiveness against various plant diseases, particularly rice blast, with low phytotoxicity and harmlessness to mammals .

Applications in Plant Disease Control

N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is effective in controlling:

- Bacterial diseases

- Rice blast (Pyricularia oryzae)

- Rice sheath blight (Rhizoctonia solani)

- Rice helminthosporium leaf spot (Cochiobolus miyabeanus)

- Powdery mildew of barley and wheat (Erysiphe graminis)

- Oats crown rust (Puccinia coronata)

- Tomato late blight (Phytophthora infestans)

- Downy mildew of cucumber (Pseudoperonospora cubensis) and grape (Plasmopara viticola)

- Apple scab (Venturia inaequalis)

- Apple alternaria leaf spot (Alternaria mali)

- Pear black spot (Alternaria kikuchiana)

- Citrus melanose (Diaporthe citri)

- Cucumber bacterial spot (Pseudomonas syringae pv. lachrymans)

- Tomato bacterial wilt (Pseudomonas solanacearum)

- Cabbage black rot (Xanthomonas campestris)

- Rice bacterial leaf blight (Xanthomonas oryzae)

- Citrus bacterial canker (Xanthomonas citri)

- Cabbage bacterial soft rot (Erwinia carotovora)

- Tobacco mosaic virus

It can be applied to paddy fields, stalks, leaves, and soil before or at the time of disease occurrence . The compound is prepared into usable forms like suspensions, emulsifiable concentrates, wettable powders, granules, or dusts .

Other Thiadiazole Applications

Thiadiazole derivatives, including N-(4-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, have diverse applications:

- Pharmaceuticals: Building blocks for synthesizing antimicrobial and anticancer agents.

- Agriculture: Used in the production of plant disease controllers .

- Antimicrobial properties: Derivatives possessing 2-amino-1,3,4-thiadiazole moiety exhibit antimicrobial properties .

- Anticancer agents: New series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds have anticancer activity .

Anticancer Activity of Thiadiazoles

5-(4-chlorophenyl)-1,3,4-thiadiazoles exhibit antitumor activity, enhanced by piperazine or piperidine rings, particularly with lipophilic substitutions . Compound 4i showed targeting ability to sarcoma cells in a tumor-bearing mice model .

| Compound | Activity (IC50, µg/mL) | Features |

|---|---|---|

| 4f | 10.10 | Ethoxy group at the para-position |

| 4e | 5.36 | Ethoxy group shifted to the ortho-position |

| 4h | 3.21 | Phenyl ring on piperazine replaced with a furoyl moiety |

| 4i | 2.32 | Phenyl piperazine moiety replaced with benzyl piperidine (most potent) |

These compounds induce apoptotic cell death, contributing to their cytotoxic effect .

Antimicrobial properties of thiadiazoles

Various 1,3,4-thiadiazole derivatives exhibit antimicrobial activity . Derivatives with p-chlorophenyl and p-nitrophenyl groups show antibacterial activity against Gram-positive microorganisms . Some 2-amino-1,3,4-thiadiazoles display antibacterial and antifungal activities .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Analogs

*Note: Physical states inferred from availability (e.g., D319-0669 is listed as 76 mg solid).

- Substituent Position Effects : The 4-chlorophenyl isomer (target compound) exhibits distinct solubility and reactivity compared to the 3-chlorophenyl analog (D319-0669). For instance, the target compound is oil-like, while 1f (3-chlorophenyl derivative) crystallizes as a solid with a higher melting point (107–109°C) .

- Synthetic Yields : The target compound’s 87% yield is lower than that of 1f (97%), possibly due to steric or electronic effects of the 4-chloro substituent .

SOCE and Ion Channel Modulation

The target compound (BTP2) inhibits SOCE in endothelial colony-forming cells (ECFCs) and Jurkat T cells at 20 μM, with efficacy linked to its thiadiazole-pyrazole scaffold . However, it lacks specificity, also activating TRPM4 and inhibiting TRPC3/5 channels . In contrast:

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of 1,2,3-thiadiazole derivatives typically involves cyclization reactions. For example, intermediates like N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides can react with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes), followed by cyclization in DMF with iodine and triethylamine . Key parameters to optimize include reaction time (shorter times minimize side reactions), solvent polarity (acetonitrile vs. DMF), and catalyst loading (e.g., iodine as a cyclization promoter). Purity is enhanced via column chromatography, and yields are monitored by TLC or HPLC.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : Confirm the presence of the 1,2,3-thiadiazole ring via characteristic proton signals (e.g., deshielded aromatic protons near δ 7.5–8.5 ppm for the chlorophenyl group) .

- X-ray Crystallography : Resolve crystal structures to validate bond angles and planarity of the thiadiazole core, as demonstrated for related compounds like trans-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide .

- Mass Spectrometry : Use high-resolution MS to confirm the molecular formula (e.g., C₁₁H₁₀ClN₃OS) and fragmentation patterns.

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer :

- Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, referencing thiadiazole derivatives’ known antimicrobial properties .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, comparing results to structurally similar compounds like 5-substituted 1,3,4-thiadiazoles .

- Enzyme Inhibition : Test activity against carbonic anhydrase or histone deacetylase using fluorometric assays, as thiadiazole carboxamides often exhibit inhibitory effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Standardize Assay Conditions : Variability in solvent (e.g., DMSO vs. aqueous buffers) and cell line passage numbers can skew results. Use controls like known inhibitors (e.g., acetazolamide for carbonic anhydrase) .

- SAR Analysis : Compare substituent effects; for example, electron-withdrawing groups (e.g., -Cl on the phenyl ring) may enhance antimicrobial activity but reduce solubility .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends, noting that low solubility (common in thiadiazoles) may lead to false negatives .

Q. What computational strategies are effective for predicting the compound’s mechanism of action and off-target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to target proteins (e.g., bacterial dihydrofolate reductase), guided by crystallographic data from related structures .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds with the carboxamide group .

- ADMET Prediction : Employ SwissADME to evaluate pharmacokinetic properties (e.g., LogP >3 indicates lipophilicity), flagging potential hepatotoxicity via ProTox-II .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity?

- Methodological Answer :

- Scaffold Modifications : Introduce substituents at the 4-methyl position (e.g., -CF₃ for enhanced metabolic stability) or explore bioisosteres of the chlorophenyl group .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding via the carboxamide oxygen) using MOE software, then optimize spatial orientation .

- Selectivity Profiling : Screen against related enzymes (e.g., isoforms of carbonic anhydrase) to prioritize derivatives with >10-fold selectivity .

Q. What strategies mitigate challenges in solubility and bioavailability during formulation?

- Methodological Answer :

- Prodrug Design : Convert the carboxamide to a methyl ester (hydrolyzed in vivo) to improve aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm diameter) to enhance cellular uptake, validated via dynamic light scattering .

- Co-Crystallization : Explore co-crystals with succinic acid to modify dissolution rates, monitored by powder X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.